molecular formula C13H21N B1429685 Tert-butyl[(2,5-dimethylphenyl)methyl]amine CAS No. 1178469-05-0

Tert-butyl[(2,5-dimethylphenyl)methyl]amine

Cat. No. B1429685
M. Wt: 191.31 g/mol
InChI Key: RHWRXORDSROIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[(2,5-dimethylphenyl)methyl]amine is a chemical compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol . This compound is primarily used for research purposes .


Molecular Structure Analysis

Tert-butyl[(2,5-dimethylphenyl)methyl]amine consists of 31 Hydrogen atoms, 18 Carbon atoms, and 1 Nitrogen atom . The molecule contains a total of 50 atoms .

Scientific Research Applications

Thermophysical Properties and Environmental Behavior

Tert-butyl[(2,5-dimethylphenyl)methyl]amine, similar to other ethers and tertiary amines, is of interest due to its applications in improving fuel performance and reducing exhaust pollution. Studies such as those by Marsh et al. (1999) have focused on the thermophysical properties of mixtures containing ethers like MTBE (methyl tert-butyl ether) which shares structural similarities with the mentioned compound, indicating their importance in gasoline additives for octane enhancement and pollution reduction (Marsh et al., 1999). This research sheds light on the physical and chemical behaviors crucial for industrial applications, specifically in fuel formulations.

Environmental Impact and Remediation

The environmental occurrence, fate, and impact of ethers and related compounds have been thoroughly reviewed. For instance, studies on synthetic phenolic antioxidants (SPAs) have highlighted the widespread environmental presence of related compounds, their human exposure, and toxicity concerns (Liu & Mabury, 2020). These insights are crucial for understanding the environmental and health implications of chemical additives and their degradation products.

Catalytic Applications

In the realm of synthetic chemistry, tert-butanesulfinamide and related sulfinamides have been employed for the asymmetric synthesis of amines and their derivatives, demonstrating the utility of tertiary amines in facilitating complex chemical transformations. The review by Philip et al. (2020) on the use of tert-butanesulfinamide in synthesizing N-heterocycles highlights the versatility of tertiary amines in organic synthesis, contributing to the development of pharmaceuticals and natural products (Philip et al., 2020).

Advanced Separation Techniques

Furthermore, the separation of niobium and tantalum via solvent extraction has been reviewed, illustrating the role of amines in the extraction and purification processes. This application underscores the importance of tertiary amines in the metallurgical field, showcasing their effectiveness in the selective separation of critical metals (Nguyen & Lee, 2018).

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10-6-7-11(2)12(8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWRXORDSROIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl[(2,5-dimethylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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